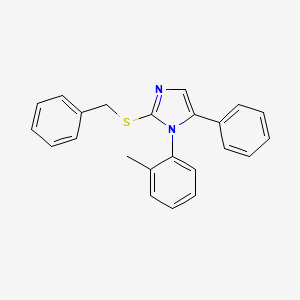

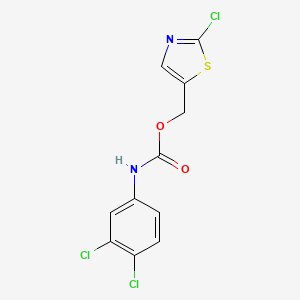

![molecular formula C9H11NO3S B2367633 Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2490432-89-6](/img/structure/B2367633.png)

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” is a chemical compound with the molecular weight of 213.26 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4H-pyrans, which includes “this compound”, has been described in a study . The process involves the use of Et3N as a catalyst and is performed in pure water with only a 20 mol% of catalyst loading . The methodology is simple, with short reaction times, and yields excellent product .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrans have been studied extensively . These compounds have been synthesized following diverse methodologies . The synthesis of 2-amino-3-cyanopyran derivatives, which are part of 2-amino-3-cyano-4H-chromenes, has aroused special attention in recent years due to their biological properties .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its IUPAC name is “this compound” and its InChI key is JYBMGXUDRRZYCM-UHFFFAOYSA-N .科学的研究の応用

Synthesis Methods and Derivatives

Synthesis Techniques : A study by Sahu et al. (2015) describes the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates. This method offers a straightforward, efficient, and economical pathway for synthesizing these compounds (Sahu et al., 2015).

Heterocyclic Compound Formation : Aly (2016) reports on synthesizing heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, which have shown moderate to high antimicrobial activity. This includes the key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, which is formed through a specific synthesis process (Aly, 2016).

Antitumor Activity : Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumor potential. These compounds showed selective activity against certain cancer cell lines without significant toxicity in non-tumor cells (Rodrigues et al., 2021).

Chemical Properties and Applications

Michael Addition Process : Bakhouch et al. (2015) conducted a study on the Michael addition of active methylene compounds to certain derivatives, yielding a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This highlights the chemical reactivity and potential applications in various synthetic pathways (Bakhouch et al., 2015).

One-Pot Synthesis : Sahu et al. (2016) described a one-pot synthesis method for methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, showcasing an efficient and high-yield approach for producing these compounds (Sahu et al., 2016).

Microwave-Assisted Synthesis : Yi et al. (2005) developed a microwave-assisted synthesis technique for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, indicating a modern approach to synthesizing these compounds with high purity and yield (Yi et al., 2005).

Applications in Dye and Corrosion Inhibition

Disperse Dyes : Ho (2005) synthesized azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and applied them as disperse dyes for polyester fibers. This demonstrates their potential use in the textile industry (Ho, 2005).

Corrosion Inhibition : Dohare et al. (2017) investigated pyranpyrazole derivatives as corrosion inhibitors for mild steel, useful in industrial processes. The research highlights the compounds' utility in protecting metals from corrosion (Dohare et al., 2017).

Safety and Hazards

The safety information for “Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

将来の方向性

特性

IUPAC Name |

methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMGXUDRRZYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)CCOC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

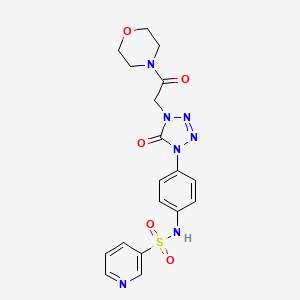

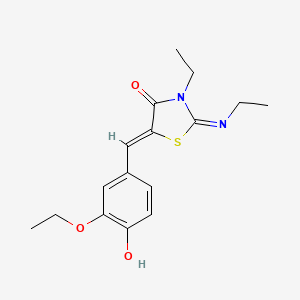

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2367551.png)

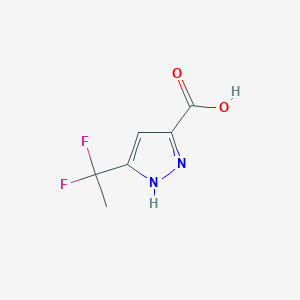

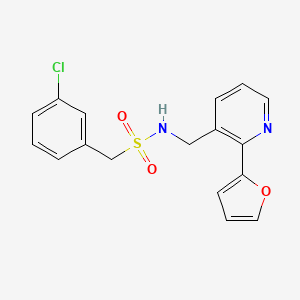

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)

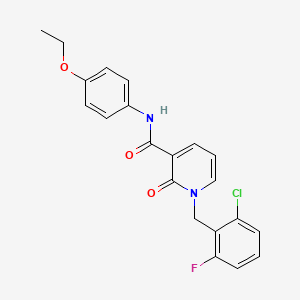

![N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2367557.png)

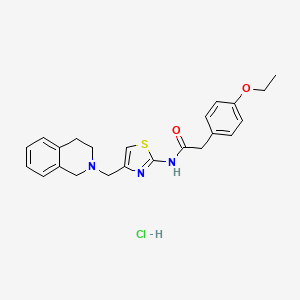

![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)